molecular formula C12H15N3O B2965376 N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide CAS No. 497230-46-3

N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide

カタログ番号: B2965376
CAS番号: 497230-46-3
分子量: 217.272
InChIキー: MXDONONSXPZRMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide” is a chemical compound with the empirical formula C12H15N3O . It has a molecular weight of 217.27 . This compound is typically found in solid form .


Molecular Structure Analysis

The SMILES string of this compound is O=C(CCC)NCC(N1)=NC2=C1C=CC=C2 . The InChI string is 1S/C12H15N3O/c1-2-5-12(16)13-8-11-14-9-6-3-4-7-10(9)15-11/h3-4,6-7H,2,5,8H2,1H3,(H,13,16)(H,14,15) . These strings provide a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 217.27 , and its empirical formula is C12H15N3O . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.

科学的研究の応用

CDK2 Inhibitors in Cancer Therapy

  • Vulpetti et al. (2006) discovered that derivatives of N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide showed activity as CDK2 inhibitors, which are significant in cancer therapy. Specifically, they identified potent and selective CDK2 inhibitors through structure-based drug design, indicating the compound's potential in targeted cancer treatments (Vulpetti et al., 2006).

Anticonvulsant Properties

  • Kamiński et al. (2015) synthesized a library of derivatives including this compound as potential new hybrid anticonvulsant agents. These compounds showed promising results in preclinical seizure models, suggesting their application in treating epilepsy (Kamiński et al., 2015).

Synthesis of β-Substituted-α,β-Unsaturated Amides

  • Katritzky et al. (1993) explored the synthesis of β-substituted-α,β-unsaturated amides using N-Methyl-2-methyl-3-(benzotriazol-l-yl)propanamide. This research is valuable for understanding the chemical properties and potential industrial applications of such compounds (Katritzky et al., 1993).

Psychotropic Activity

  • Zablotskaya et al. (2013) synthesized new derivatives including this compound and evaluated their psychotropic, anti-inflammatory, and cytotoxic activities. The results demonstrated marked sedative action and high anti-inflammatory activity, highlighting the compound's potential in neuropsychiatric and inflammatory disorders (Zablotskaya et al., 2013).

Dipeptidyl Peptidase IV Inhibitors

  • Nitta et al. (2008) reported the synthesis and evaluation of derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, indicating potential applications in the treatment of type 2 diabetes (Nitta et al., 2008).

Luminescent Properties for White Light Emission

  • Lu et al. (2017) explored the luminescent properties of benzothiazole derivatives, including those related to this compound. They found that these compounds exhibit bright blue-violet, green, and orange emission, useful in the development of white-light emitting devices (Lu et al., 2017).

Heck Coupling Catalysts

  • Yen et al. (2006) reported the synthesis of palladium(II) benzothiazolin-2-ylidene complexes using benzothiazole derivatives. These complexes demonstrated activity towards Heck coupling reactions, a valuable application in organic synthesis (Yen et al., 2006).

Anticancer and Antimicrobial Metallopharmaceutical Agents

  • Ray et al. (2007) synthesized palladium, gold, and silver N-heterocyclic carbene complexes based on benzothiazole derivatives. These complexes showed potent anticancer and significant antimicrobial properties, indicating their potential as therapeutic agents (Ray et al., 2007).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements associated with it are H302 - H318 , indicating that it is harmful if swallowed and causes serious eye damage. Precautionary measures include P280 - P305 + P351 + P338 , suggesting the need for protective gloves/eye protection/face protection, and specific procedures if the compound gets in the eyes.

特性

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-5-12(16)13-8-11-14-9-6-3-4-7-10(9)15-11/h3-4,6-7H,2,5,8H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDONONSXPZRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。